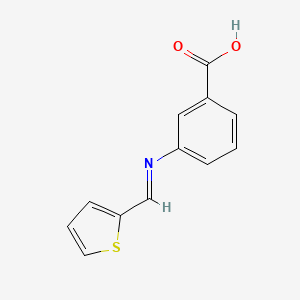

3-Carboxy-N-(2-thenylidene)aniline

Description

3-Carboxy-N-(2-thenylidene)aniline is a functionalized aniline derivative characterized by a carboxy group (–COOH) at the 3-position of the benzene ring and a thenylidene (–C₄H₃S–CH=N–) substituent at the nitrogen atom. This compound is primarily utilized as a monomer in the synthesis of conductive polymer composites, particularly in copolymer systems such as poly(anthranilic acid-co-3-carboxy-N-(2-thenylidene)aniline) (P(AA-co-CNTA)) . Its structural features enhance electrochemical stability, biocompatibility, and enzyme-binding capacity, making it suitable for biosensor applications. For instance, Golshaei et al. demonstrated its efficacy in immobilizing glucose oxidase (GOx) onto electrospun nanofibers for glucose detection .

Properties

CAS No. |

64857-03-0 |

|---|---|

Molecular Formula |

C12H9NO2S |

Molecular Weight |

231.27 g/mol |

IUPAC Name |

3-(thiophen-2-ylmethylideneamino)benzoic acid |

InChI |

InChI=1S/C12H9NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-8H,(H,14,15) |

InChI Key |

IJPHFFKXZSGFAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=CC2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The primary synthesis route for 3-carboxy-N-(2-thenylidene)aniline involves a Schiff base condensation between 3-aminobenzoic acid and 2-thiophenecarboxaldehyde. This reaction follows a nucleophilic addition-elimination mechanism, typically catalyzed by mild acids (e.g., acetic acid) in anhydrous ethanol or methanol.

Procedure :

- Reactant Preparation : Dissolve 3-aminobenzoic acid (1.37 g, 10 mmol) and 2-thiophenecarboxaldehyde (1.12 g, 10 mmol) in 50 mL of ethanol under nitrogen atmosphere.

- Catalysis : Add 2–3 drops of glacial acetic acid to the solution.

- Reflux : Heat the mixture at 70°C for 6–8 hours with continuous stirring.

- Isolation : Cool the reaction mixture to room temperature, filter the precipitated product, and wash with cold ethanol.

- Purification : Recrystallize from a 1:1 ethanol-water mixture to yield yellow crystalline solids (typical yield: 75–85%).

Key Characterization Data :

Variations in Reaction Conditions

Recent studies have optimized this synthesis using microwave-assisted methods, reducing reaction times to 15–20 minutes with comparable yields. Solvent-free approaches under mechanochemical grinding have also been reported, though yields remain lower (60–65%).

In Situ Polymerization for Nanocomposite Fabrication

Integration with Gold Nanoparticles

3-Carboxy-N-(2-thenylidene)aniline serves as a comonomer in copolymer-gold nanocomposites. Golshaei et al. (2015) demonstrated its use in stabilizing gold nanoparticles during in situ polymerization:

Procedure :

- Micelle Formation : Dissolve sodium dodecyl sulfate (SDS, 200 mg) in 100 mL deionized water under ultrasonication for 5 hours.

- Monomer Addition : Sequentially add 3-aminobenzoic acid (0.57 g) and 3-carboxy-N-(2-thenylidene)aniline (0.057 g) to the SDS solution.

- Oxidation/Polymerization : Introduce HAuCl₄ (2 mL, 1% w/v) dropwise to initiate polymerization at 28°C for 24 hours.

- Product Isolation : Filter the precipitated polymer, wash with methanol/water, and dry under vacuum at 80°C.

Critical Parameters :

- Temperature : Polymerization below 30°C prevents gold nanoparticle aggregation.

- Oxidant Ratio : HAuCl₄ acts as both oxidant and gold precursor, with molar ratios of 1:2 (monomer:Au³⁺) yielding optimal core-shell structures.

Analytical Validation of Synthesis Success

Spectroscopic and Microscopic Techniques

- UV-Visible Spectroscopy : Au/copolymer nanocomposites exhibit a plasmon resonance band at 500 nm, confirming gold incorporation.

- FTIR-ATR : Shifts in C=O stretches (1688 → 1684 cm⁻¹) and C-S vibrations (687–920 cm⁻¹) verify copolymer formation.

- SEM/EDX : Spherical gold nanoparticles (20–30 nm diameter) embedded in a fibrous polymer matrix, with sulfur content confirming thiophene inclusion.

Challenges and Optimization Strategies

Solubility and Processability Issues

The compound’s limited solubility in non-polar solvents complicates its integration into hydrophobic matrices. Strategies to address this include:

Stability Under Ambient Conditions

3-Carboxy-N-(2-thenylidene)aniline is hygroscopic and prone to hydrolysis. Storage in desiccators with P₂O₅ and vacuum-sealed packaging extends shelf life.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine nitrogen in 3-carboxy-N-(2-thenylidene)aniline participates in nucleophilic substitution due to its lone pair of electrons. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides .

-

Alkylation : Forms N-alkyl derivatives under basic conditions, as seen in reactions with methyl iodide or formaldehyde .

Key Mechanistic Insight :

The electron-withdrawing carboxyl group at the meta position reduces the electron density of the aromatic ring, directing substitution to the para position relative to the amine .

Polymerization and Copolymerization

3-Carboxy-N-(2-thenylidene)aniline acts as a monomer in copolymerization with anthranilic acid (ANA) to form conductive polymers.

Synthesis of Au/P(ANA-co-CNTA) Nanocomposites :

The copolymer exhibits enhanced electrochemical properties, with UV-Vis spectra confirming Au nanoparticle incorporation (absorption peak at ~500 nm) .

Coordination with Metal Ions

The carboxyl group facilitates metal coordination, critical in nanocomposite synthesis:

-

Au³⁺ Reduction : Carboxyl oxygen donates electrons to reduce Au³⁺ to Au⁰ nanoparticles during polymerization .

-

Fe³⁺ Complexation : Forms stable complexes with iron ions, enabling applications in catalytic systems .

Table 1: Metal Coordination Behavior

| Metal Ion | Application | Interaction Site |

|---|---|---|

| Au³⁺ | Nanocomposite synthesis | Carboxyl group, amine |

| Fe³⁺ | Catalytic oxide nanoparticle growth | Carboxyl group, thiophene |

Enzyme Immobilization via Carbodiimide Chemistry

The carboxyl group enables covalent binding to enzymes through EDC/NHS activation :

-

Glucose Oxidase (GOx) Immobilization : Forms amide bonds with lysine residues on GOx.

-

Electrochemical Performance : Au nanoparticles enhance electron transfer, achieving sensitivity of 7.24 × 10⁶ Ω mM⁻¹ cm⁻² .

Optimized Reaction Conditions :

-

Activation : 0.1 M EDC/0.05 M NHS in pH 7.4 PBS.

-

Immobilization : 4°C, 12 h.

Electrophilic Aromatic Substitution

The aromatic ring undergoes directed substitution:

-

Bromination : Para-brominated products form after acetyl protection of the amine .

-

Sulfonation : Yields sulfonated derivatives under acidic conditions .

Reactivity Trends :

-

Activating Groups : Amine (+M effect) directs electrophiles to para positions.

-

Deactivating Groups : Carboxyl (-I effect) reduces ring electron density, favoring meta substitution in non-protected systems .

Thiophene Ring Reactivity

The thenylidene moiety participates in sulfur-specific reactions:

-

C-S Bond Cleavage : Oxidative cleavage forms sulfonic acid derivatives under strong acidic conditions.

-

Cycloaddition Reactions : Participates in Diels-Alder reactions due to conjugated diene characteristics .

FTIR Evidence :

Condensation Reactions

The imine group (-C=N-) enables reversible reactions:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form hydrazone derivatives.

-

Self-Condensation : Forms dimeric structures under dehydrating conditions.

Redox Behavior

The compound exhibits mixed redox activity:

Scientific Research Applications

3-Carboxy-N-(2-thenylidene)aniline has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme immobilization and as a probe for biochemical assays.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanofibers.

Mechanism of Action

The mechanism of action of 3-Carboxy-N-(2-thenylidene)aniline depends on its specific application. In enzyme immobilization, for example, the compound can form covalent bonds with enzyme molecules, enhancing their stability and activity. The carboxylic acid group can interact with various molecular targets, facilitating binding and reactivity in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Polyaniline (PANI): A benchmark conductive polymer with alternating benzoid and quinoid rings. Unlike 3-Carboxy-N-(2-thenylidene)aniline, PANI lacks inherent functional groups (–COOH or –S–), limiting its enzyme-binding capacity. PANI often requires post-synthetic doping (e.g., with sulfonic acids) to improve solubility and biocompatibility .

- Polyanthranilic Acid (PAA) : Contains a –COOH group at the 2-position of the benzene ring. While PAA shares the carboxylate functionality with 3-Carboxy-N-(2-thenylidene)aniline, it lacks the thenylidene moiety, which may reduce its thermal stability and electronic conjugation .

- Poly(3-aminobenzylamine): Features a –CH₂–NH– bridge between aromatic rings. This structure enhances flexibility but may compromise conductivity compared to the rigid, planar structure of 3-Carboxy-N-(2-thenylidene)aniline .

Stability and Environmental Resistance

- Thermal Stability: The thenylidene group in 3-Carboxy-N-(2-thenylidene)aniline contributes to higher thermal stability (>300°C) compared to PANI (~250°C) and poly(3-aminobenzylamine) (~200°C) .

- Chemical Stability : The –COOH group enhances resistance to acidic degradation, making it suitable for prolonged use in biosensors under physiological conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Carboxy-N-(2-thenylidene)aniline while minimizing byproduct formation?

- Methodological Answer : Employ a Box-Behnken experimental design (BBD) to systematically evaluate critical variables such as reaction temperature, molar ratios, and catalyst concentration. For example, a BBD matrix with three levels per variable (e.g., 27 experimental runs) can identify optimal conditions through response surface modeling, as demonstrated in aniline degradation studies . Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 3-Carboxy-N-(2-thenylidene)aniline?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the compound’s molecular geometry and confirm the presence of the thenylidene and carboxy groups. SC-XRD parameters (e.g., mean σ(C–C) = 0.002 Å, R factor < 0.03) ensure high precision, as applied in analogous aniline derivatives . Complement with FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) and NMR (¹H/¹³C) to assign proton environments and confirm conjugation.

Q. How does pH influence the stability of 3-Carboxy-N-(2-thenylidene)aniline in aqueous solutions?

- Methodological Answer : Conduct kinetic stability studies across a pH range (e.g., 2–12) under controlled temperature. Use UV-Vis spectroscopy to track degradation rates via absorbance changes at λmax. Compare with Freundlich adsorption models to assess interactions with solvents, as validated in aniline adsorption studies on macroporous resins .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for 3-Carboxy-N-(2-thenylidene)aniline’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic transitions and compare with experimental UV-Vis spectra. Address discrepancies by refining basis sets or incorporating solvent effects. For example, DFT studies on aniline trications revealed deviations in NH bond dissociation energies when comparing theoretical and laser-pulse experimental data . Validate models using multi-reference methods like CASSCF for excited states.

Q. What mechanisms govern the adsorption kinetics of 3-Carboxy-N-(2-thenylidene)aniline on engineered surfaces?

- Methodological Answer : Apply pseudo-first-order and pseudo-second-order kinetic models to adsorption data. For resin-based systems, film diffusion is often rate-limiting, as shown in aniline adsorption on NKA-II and AB-8 resins (R² > 0.98 for Freundlich isotherms) . Use breakthrough curve simulations to predict column performance under dynamic flow conditions.

Q. How can photocatalytic degradation pathways of 3-Carboxy-N-(2-thenylidene)aniline be elucidated under solar radiation?

- Methodological Answer : Design a MnFe2O4/Zn2SiO4 nanocomposite catalyst and use BBD to optimize variables (e.g., catalyst loading, pH, irradiance). Track degradation intermediates via LC-QTOF-MS and propose pathways based on fragment ions. A prior study achieved 85% aniline degradation under similar conditions .

Q. What strategies improve the reproducibility of synthetic protocols for 3-Carboxy-N-(2-thenylidene)aniline across laboratories?

- Methodological Answer : Implement rigorous quality control (QC) steps:

- Standardize reagent purity (e.g., ≥99% by HPLC).

- Validate reaction monitoring with in-situ FT-IR or Raman.

- Use interlaboratory comparisons to identify systematic errors, as recommended in HBM4EU aniline exposure studies .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the redox behavior of 3-Carboxy-N-(2-thenylidene)aniline?

- Methodological Answer :

Triangulate methods : Compare cyclic voltammetry (CV), differential pulse voltammetry (DPV), and computational redox potentials.

Control experimental conditions : Ensure consistent electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile) and degassing protocols.

Reconcile with literature : Cross-reference with analogous aniline derivatives, noting substituent effects on oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.